

Physical properties of 2-Acetamidopyridine (melting point, solubility)

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Compound of Interest

Compound Name: 2-Acetamidopyridine

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An In-depth Technical Guide to the Physical Properties of 2-Acetamidopyridine

This technical guide provides a comprehensive overview of the key physical properties of **2-Acetamidopyridine** (CAS No: 5231-96-9), with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this compound in their work.

Core Physical Properties

2-Acetamidopyridine, also known as N-(2-pyridyl)acetamide, is a versatile chemical intermediate widely used in the pharmaceutical and agrochemical industries.^[1] Its physical state is typically an off-white to yellow or colorless crystalline powder.^{[1][2]}

Data Summary

The quantitative physical properties of **2-Acetamidopyridine** are summarized in the table below. It is important to note the variability in reported melting points, which can be attributed to different experimental conditions and sample purity.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ N ₂ O	[1]
Molecular Weight	136.15 g/mol	[1][3]
Melting Point	66-74 °C	[1]
80-83 °C	[2]	
Solubility		
In Water	Relatively poor solubility.[2]	[2][4]
Log ₁₀ (Water Solubility in mol/L): -1.62	[4]	
In Organic Solvents	Soluble in ethanol, chloroform, and ether.[2]	[1][2]
Good solubility in organic solvents.[1]		
Appearance	Off-white to yellow crystalline powder.	[1]
Colorless crystal or white crystalline powder.	[2]	

Experimental Protocols

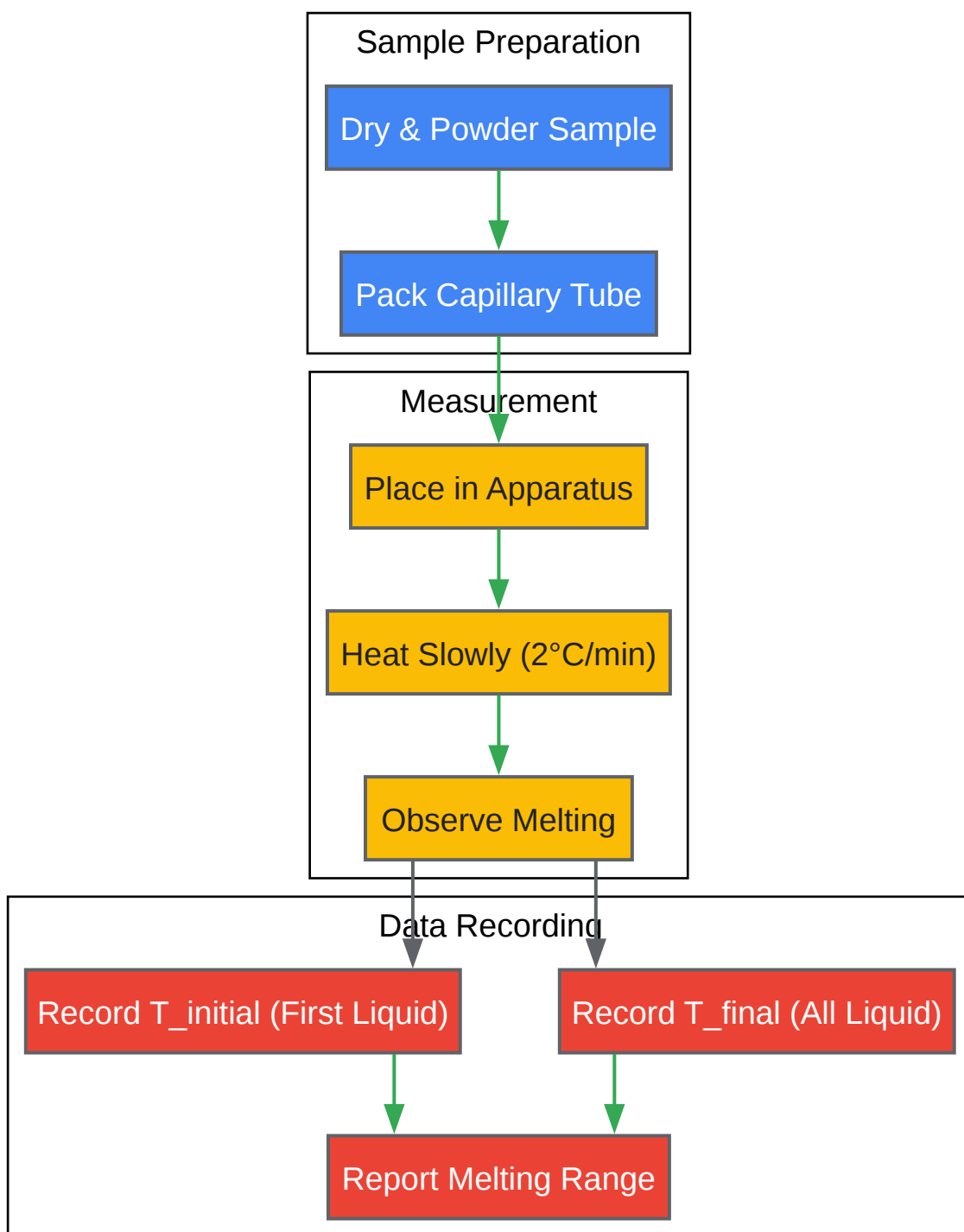
Accurate determination of physical properties such as melting point and solubility is critical for ensuring the purity and proper handling of chemical compounds. Standard methodologies for these determinations are outlined below.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature range over which it changes state from solid to liquid. It serves as a crucial indicator of a compound's purity; pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.[5][6] The capillary method is a widely used technique for this determination.

Methodology:

- **Sample Preparation:** The solid sample must be thoroughly dried and finely powdered.^[7]
- **Capillary Packing:** A small amount of the powdered sample is introduced into a thin-walled capillary tube (sealed at one end) to a height of approximately 3 mm.^[8] The sample is packed down to the bottom of the tube by tapping or dropping it through a longer glass tube.^[8]
- **Apparatus Setup:** The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Fisher-Johns device, or a Thiele tube filled with mineral oil.^{[5][8]} The capillary is positioned adjacent to a thermometer to ensure accurate temperature reading of the sample.
- **Heating and Observation:**
 - An initial rapid heating can be performed to determine an approximate melting range.^{[5][6]}
 - A second, more careful determination is then conducted with a new sample, heating slowly at a rate of about 2°C per minute as the approximate melting temperature is approached.^[5]
- **Data Recording:** Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range is the compound's melting point.^{[5][9]}



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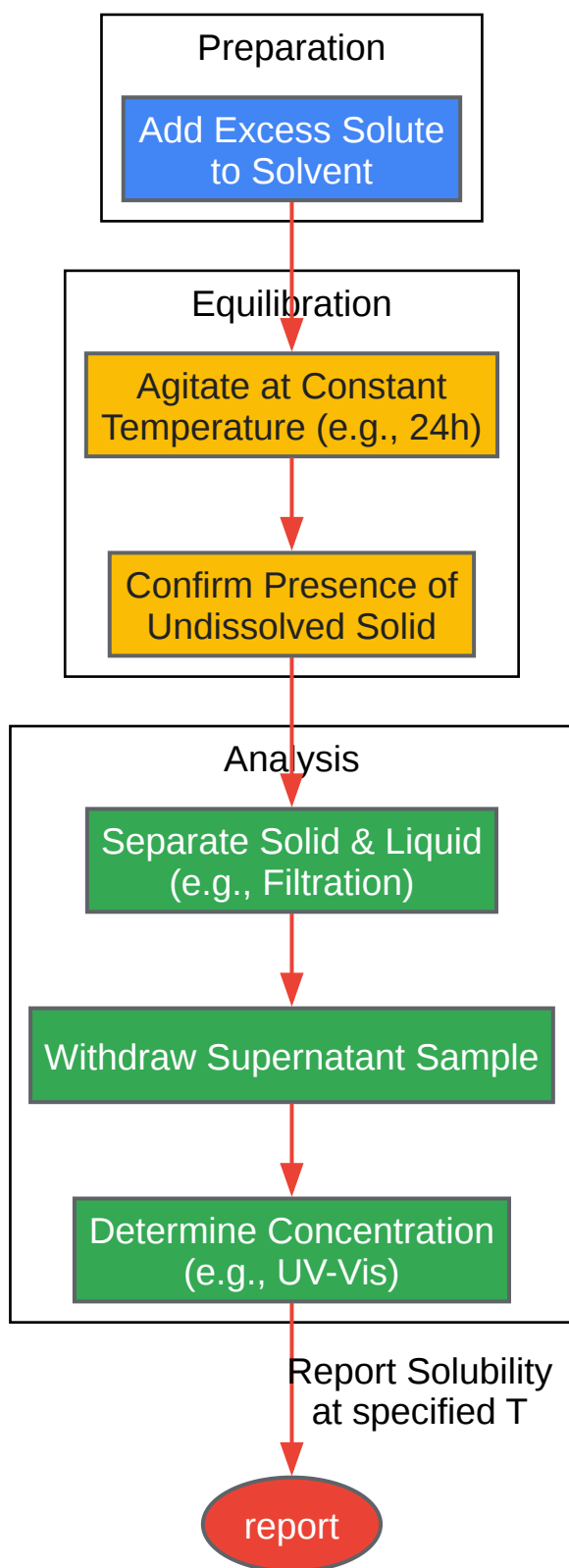
Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. The shake-flask method is a conventional and reliable technique for determining equilibrium solubility.[\[10\]](#)

Methodology:

- **System Preparation:** An excess amount of the solute (**2-Acetamidopyridine**) is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container, such as a flask.[\[10\]](#) The purity of both the solute and solvent is essential for accurate results.[\[10\]](#)
- **Equilibration:** The flask is placed in a thermostatic shaker or bath to maintain a constant temperature. The mixture is agitated for a prolonged period (typically 24 hours or more) to ensure that equilibrium between the dissolved and undissolved solute is reached.[\[10\]](#)
- **Phase Separation:** After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn. It is critical to separate the liquid from any remaining solid particles, which is often achieved through filtration or centrifugation.[\[10\]](#)
- **Concentration Analysis:** The concentration of the solute in the saturated solution sample is determined using a suitable quantitative analytical technique. For compounds like **2-Acetamidopyridine**, UV-Visible spectrophotometry is a common method.[\[11\]](#)
- **Data Reporting:** The solubility is reported in units such as grams per liter (g/L), moles per liter (mol/L), or as a mass percentage at the specified temperature.



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Caption: Workflow for Solubility Determination.

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